2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were obtained in 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis
The molecular structure of this compound can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Anticancer Properties
A series of benzamide derivatives, including structures similar to 2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide, were synthesized and evaluated for their anticancer activities. These compounds exhibited significant anticancer activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780). The study indicates that some derivatives show higher anticancer activities than the reference drug, etoposide, highlighting their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial Effects
Thiazole derivatives, which are structurally related to the compound , have been extensively studied for their antimicrobial properties. These compounds have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and antitubercular effects. Specifically, derivatives with electron-donating groups like hydroxyl and amino substitutions on the phenyl ring have exhibited significant antimicrobial activity. This suggests that the structural features of such benzamide derivatives, including this compound, can be pivotal in determining their antimicrobial efficacy (Chawla, 2016).
Mosquito Larvicidal Activity
Benzamide derivatives have shown significant biological activity against mosquito larvae, indicating their potential use in vector control. A study reported that compounds with a benzamide-type structure, similar to this compound, exhibit high degrees of biological activity against mosquito larvae of the species Culex quinquefasciatus Say. However, it's important to note that the development of resistance in certain mosquito strains has been observed, emphasizing the need for careful management and further research in this area (Schaefer, Miura, & Wilder, 1981).
Mechanism of Action
Target of Action
Similar compounds are known to target carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . The mechanism of action is similar to other common amide coupling reactions involving activated carboxylic acids . First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathway of amide synthesis. It activates carboxylic acids to form highly reactive esters, which can then react with amines, alcohols, or other nucleophiles to form amides . This process is a key step in many biochemical pathways, including protein synthesis and metabolism.
Pharmacokinetics
The by-product of the reaction with the compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products may have good bioavailability.
Result of Action
The primary result of the compound’s action is the formation of amides from carboxylic acids and amines, alcohols, or other nucleophiles . This can have various molecular and cellular effects, depending on the specific amides formed and their roles in cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities, including antioxidant, analgesic, and anti-inflammatory effects .
Cellular Effects
Benzamides have been shown to have in vitro antibacterial activity against both gram-positive and gram-negative bacteria
Molecular Mechanism
It is known that benzamides can be used for amide synthesis, one of the most common reactions in organic chemistry . The mechanism of this reaction involves the formation of an active ester, followed by a nucleophilic attack .
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-12-9-13(2)18(14(3)10-12)16-11-27-21(22-16)23-20(24)15-7-6-8-17(25-4)19(15)26-5/h6-11H,1-5H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFPZDQPEJRUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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